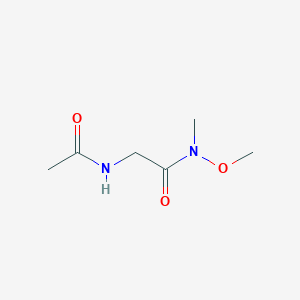
2-acetamido-N-methoxy-N-methylacetamide
Vue d'ensemble
Description
2-acetamido-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C6H12N2O3. It is also known as N-Methoxy-N-methylacetamide .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The exact 3D structure is not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 160.17 g/mol. N-Methoxy-N-methylacetamide, a related compound, has a refractive index of 1.426, a boiling point of 152 °C, and a density of 0.97 g/mL at 25 °C .Applications De Recherche Scientifique
Biological Effects of Related Compounds
2-acetamido-N-methoxy-N-methylacetamide, by virtue of its structural similarities with acetamide derivatives, may have implications in biological studies focusing on toxicity and pharmacology. Kennedy (2001) reviews the toxicology of acetamide and its derivatives, emphasizing their commercial importance and biological consequences of exposure. The review highlights the diversity in biological responses among acetamide derivatives, pointing towards varied usage and potential research applications in understanding the toxicity and pharmacological profiles of these compounds (Kennedy, 2001).
Biotherapeutic Potential of Derivatives
The structure and functional group modifications in compounds related to this compound, such as in colchicine derivatives, have been explored for their biotherapeutic potential, particularly in antitumor activities. Dubey et al. (2017) discuss the modification of colchicine derivatives by substituting functional groups, including acetamide, to enhance bioactivity and reduce toxicity. This suggests the utility of this compound in synthesizing derivatives with potential antitumor properties (Dubey et al., 2017).
Pharmacokinetic Insights
Peltoniemi et al. (2016) provide a comprehensive review of the clinical pharmacokinetics and pharmacodynamics of ketamine, a compound with structural similarities to this compound, especially in terms of the amide and methoxy functional groups. Understanding ketamine's pharmacokinetics and its metabolites could offer insights into the research and development of new pharmacotherapies that incorporate this compound for similar or improved therapeutic profiles (Peltoniemi et al., 2016).
Potential in Analgesia and Anti-inflammatory Applications
The analgesic and anti-inflammatory mechanisms of acetaminophen, a widely used drug, are being studied for new insights into its action. Ohashi and Kohno (2020) review the known and novel mechanisms of acetaminophen, including its metabolization to N-acylphenolamine (AM404), which acts on specific receptors in the brain and spinal cord. The structural relationship of this compound with acetaminophen suggests potential research applications in exploring novel analgesic and anti-inflammatory pathways (Ohashi & Kohno, 2020).
Developmental Outcomes and Toxicological Concerns
Liew and Ernst (2021) review the epidemiological evidence regarding intrauterine exposure to acetaminophen and its adverse developmental outcomes. Given the structural and functional relevance, this compound could be implicated in similar research contexts, investigating its effects on developmental processes and potential toxicological concerns (Liew & Ernst, 2021).
Safety and Hazards
N-Methoxy-N-methylacetamide, a related compound, is classified as a flammable liquid. It has a flash point of 49 °C. Safety measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, using spark-proof tools and explosion-proof equipment, and keeping away from open flames, hot surfaces, and sources of ignition .
Propriétés
IUPAC Name |
2-acetamido-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-5(9)7-4-6(10)8(2)11-3/h4H2,1-3H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJVNDKPJYDZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)
![2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-YL)-3-iodo-5-methylpyridine](/img/structure/B1440369.png)

![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)




